

developing analytical methods for quantifying 2-[(3-Methylcyclohexyl)oxy]butanoic acid

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Compound of Interest

Compound Name:	2-[(3-Methylcyclohexyl)oxy]butanoic acid
CAS No.:	1218052-49-3
Cat. No.:	B2504175

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Application Note & Protocol Quantitative Analysis of 2-[(3-Methylcyclohexyl)oxy]butanoic Acid in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of **2-[(3-Methylcyclohexyl)oxy]butanoic acid** in a biological matrix. The protocol employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which offers superior sensitivity and selectivity. We detail a complete workflow, including sample preparation via liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. Furthermore, this note outlines the necessary steps for

method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the results.[1][2] This guide is intended for researchers, scientists, and drug development professionals requiring a precise and validated method for the quantitative analysis of this molecule.

Introduction and Scientific Rationale

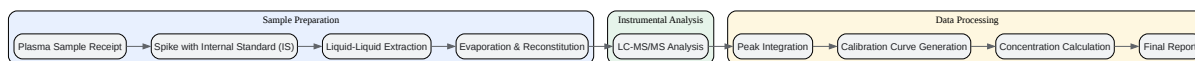
2-[(3-Methylcyclohexyl)oxy]butanoic acid is a molecule of interest featuring a carboxylic acid functional group, an ether linkage, and a substituted cycloalkane moiety.[3] Its chemical formula is C₁₁H₂₀O₃ with a molecular weight of 200.27 g/mol .[3] The presence of multiple chiral centers—one on the butanoic acid chain (C2) and two on the cyclohexane ring (C1 and C3)—means the compound can exist as a mixture of several diastereomers and enantiomers. This structural complexity presents a significant analytical challenge, requiring a method that is not only sensitive but also selective.

The presence of the carboxylic acid group makes the molecule amenable to analysis by reversed-phase liquid chromatography. However, its polarity and potential for poor ionization can hinder detection.[4][5] LC-MS/MS is the chosen methodology due to its high selectivity, which allows for the differentiation of the analyte from complex matrix components, and its high sensitivity, which is crucial for analyzing low concentrations typical in pharmacokinetic or metabolic studies.

This method utilizes electrospray ionization (ESI) in negative ion mode, which is highly effective for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ anion. This choice enhances the signal-to-noise ratio and provides a robust basis for quantification. The protocol is validated following the principles outlined in the ICH Q2(R1) guidelines to ensure its suitability for research and regulated drug development environments.[6][7]

Experimental Workflow and Rationale

The overall analytical process is designed for efficiency and accuracy, moving from sample preparation to final data analysis.



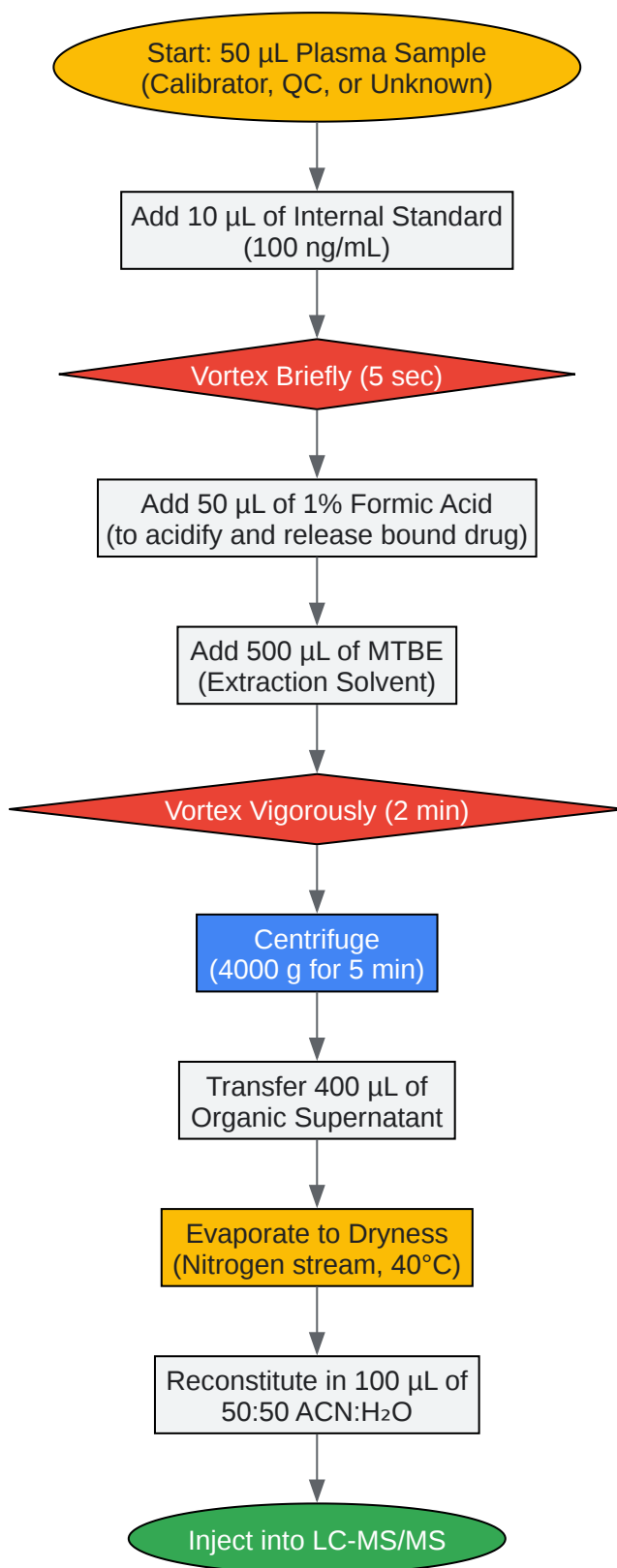
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Caption: Overall analytical workflow from sample receipt to final report.

Detailed Protocols

- Analyte: **2-[(3-Methylcyclohexyl)oxy]butanoic acid** (Reference Standard, purity $\geq 98\%$)
- Internal Standard (IS): Isotopically labeled **2-[(3-Methylcyclohexyl)oxy]butanoic acid-d4** or a structurally similar analog (e.g., 2-(cyclohexyloxy)butanoic acid).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 M Ω ·cm), Methyl tert-butyl ether (MTBE, HPLC grade).
- Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
- Matrix: Drug-free human plasma.
- Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.
- Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

The LLE protocol is designed to efficiently extract the analyte from the plasma matrix while removing proteins and other interfering substances. MTBE is chosen as the extraction solvent due to its immiscibility with water and its ability to effectively solvate the analyte.



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Caption: Step-by-step liquid-liquid extraction (LLE) protocol.

The following conditions provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter	Setting	Rationale
System	UPLC/HPLC System	Provides high-resolution separation.
Column	Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 μm)	Standard for retaining moderately polar analytes.
Mobile Phase A	Water with 0.1% Formic Acid	Acid modifier ensures consistent protonation state.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Organic eluent for gradient elution.
Gradient	5% B to 95% B over 3 min, hold 1 min, re-equilibrate	Ensures elution of analyte and cleaning of the column.
Flow Rate	0.4 mL/min	Appropriate for the column dimensions.
Column Temp.	40 °C	Improves peak shape and reproducibility.

| Injection Vol. | 5 μL | Balances sensitivity with potential for matrix effects. |

Table 2: Mass Spectrometry Parameters

Parameter	Setting	Rationale
System	Triple Quadrupole Mass Spectrometer	Required for MRM-based quantification.
Ionization Mode	Electrospray Ionization (ESI), Negative	Optimal for deprotonation of the carboxylic acid.
Capillary Voltage	-3.0 kV	Optimized for ion formation.
Source Temp.	150 °C	Standard source temperature.
Desolvation Temp.	400 °C	Facilitates efficient solvent evaporation.
Gas Flows	Optimize for specific instrument	Instrument-dependent settings for nebulization/drying.

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

Table 3: MRM Transitions (Hypothetical) Precursor ion for the analyte is $[M-H]^-$ at m/z 199.2.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Analyte	199.2	113.1	15	Quantifier (Loss of methylcyclohexanol)
Analyte	199.2	87.1	20	Qualifier (Butanoic acid fragment)

| IS (Analog) | e.g., 203.2 | e.g., 113.1 | 15 | Internal Standard Quantifier |

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should adhere to ICH Q2(R1) guidelines.[1][7]

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Parameter	Description	Acceptance Criteria
Specificity & Selectivity	Ability to differentiate and quantify the analyte in the presence of matrix components.	No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix.
Linearity & Range	The relationship between concentration and instrument response over a defined range.	Calibration curve with a correlation coefficient (r^2) \geq 0.99. Back-calculated standards within $\pm 15\%$ of nominal value ($\pm 20\%$ at LLOQ).
Accuracy	Closeness of measured values to the true value.	Mean concentration of QC samples (low, mid, high) within $\pm 15\%$ of the nominal value.
Precision	Closeness of repeated measurements (repeatability and intermediate precision).	Coefficient of variation (%CV) for QC samples should not exceed 15%.
Limit of Quantitation (LLOQ)	The lowest concentration that can be quantified with acceptable accuracy and precision.	Signal-to-noise ratio \geq 10; Accuracy within $\pm 20\%$; Precision (%CV) \leq 20%.
Limit of Detection (LOD)	The lowest concentration that can be reliably detected.	Signal-to-noise ratio \geq 3.

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %CV of results should remain within acceptable limits when parameters (e.g., column temp, mobile phase pH) are slightly varied. |

Advanced Considerations: Diastereomer Separation

The presence of multiple chiral centers in **2-[(3-Methylcyclohexyl)oxy]butanoic acid** means that it exists as a mixture of diastereomers.

- **Chromatographic Behavior:** Diastereomers have different physical properties and can often be separated on standard achiral columns, such as the C18 column proposed in this method.^[8] During method development, it is crucial to monitor for multiple peaks corresponding to the analyte. If baseline separation is achieved, each diastereomer can be quantified individually.
- **Method Development for Separation:** If diastereomers co-elute, method optimization is required. This may involve:
 - Using a longer column or a column with a different stationary phase.
 - Modifying the mobile phase composition or gradient profile.
 - Screening different column temperatures.
- **Enantiomer Separation:** Separating enantiomers requires a chiral stationary phase (CSP) or derivatization with a chiral agent to form new diastereomers.^{[9][10]} If the quantification of individual enantiomers is required, a separate chiral chromatography method would need to be developed.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the quantitative analysis of **2-[(3-Methylcyclohexyl)oxy]butanoic acid** using LC-MS/MS. The method demonstrates high selectivity and sensitivity, leveraging a straightforward liquid-liquid extraction for sample preparation and negative mode ESI for detection. By adhering to the validation principles of ICH Q2(R1), this method can provide reliable and accurate data for a variety of applications in research and pharmaceutical development. The discussion on diastereomeric separation provides a framework for addressing the complexities inherent to this specific molecule.

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